Tert-butylcarbamate
Description
Historical Context and Significance as a Chemical Moiety
The development of the tert-butyloxycarbonyl (Boc) protecting group in the 1960s marked a significant milestone in synthetic organic chemistry, particularly in the realm of peptide synthesis. numberanalytics.com Prior to its introduction, the protection of the highly reactive amino group during the formation of peptide bonds was a considerable challenge. The Boc group provided a robust and selectively removable shield, enabling the controlled and sequential assembly of amino acids into complex polypeptide chains. numberanalytics.comontosight.ai
The first synthesis of tert-butyl carbamate (B1207046) itself was achieved through a low-yielding reaction involving sodium t-butoxide, phosgene (B1210022), and ammonia (B1221849). orgsyn.org However, the development of more efficient methods for its introduction, primarily through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), solidified its place as a cornerstone of organic synthesis. numberanalytics.comchemicalbook.com The carbamate functional group, a hybrid of an ester and an amide, offers a unique combination of stability and controlled lability that is central to its effectiveness. masterorganicchemistry.comnih.gov This stability under a wide range of reaction conditions, coupled with its ease of removal under specific acidic conditions, has made the Boc group an invaluable tool for chemists. masterorganicchemistry.comsci-hub.se
Foundational Role as a Protecting Group in Multistep Organic Syntheses
The primary function of the tert-butylcarbamate moiety is the protection of primary and secondary amines. jk-sci.com Amines are nucleophilic and basic, properties that can interfere with a multitude of organic reactions. chemistrysteps.com By converting an amine to a this compound, its nucleophilicity and basicity are significantly attenuated, allowing other functional groups within the molecule to be selectively transformed. numberanalytics.com
The introduction of the Boc group is most commonly achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide. numberanalytics.comwikipedia.orgfishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine and byproducts that readily decompose to tert-butanol (B103910) and carbon dioxide. jkchemical.comcommonorganicchemistry.com
The true elegance of the Boc group lies in its acid-labile nature. wikipedia.org Deprotection, or the removal of the Boc group, is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine. chemistrysteps.comwikipedia.orgjkchemical.com The generation of gaseous carbon dioxide is a characteristic feature of this deprotection step. chemistrysteps.comjkchemical.com
The stability of the Boc group to most nucleophiles and bases allows for "orthogonal" protection strategies, where multiple protecting groups that can be removed under different conditions are used in the same synthesis. masterorganicchemistry.comorganic-chemistry.org For instance, the acid-labile Boc group can be used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, providing chemists with precise control over which amine is deprotected at a given stage of a complex synthesis. organic-chemistry.org
Table 1: Common Reagents and Conditions for Boc Group Cleavage
| Reagent(s) | Solvent(s) | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and clean method. masterorganicchemistry.comjkchemical.com |
| Hydrochloric acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | Another widely used acidic condition. wikipedia.orgfishersci.co.uk |
| Aluminum trichloride (B1173362) (AlCl₃) | - | - | Allows for selective cleavage in the presence of other protecting groups. wikipedia.orgbzchemicals.com |
| Trimethylsilyl iodide (TMSI) followed by Methanol | - | - | A milder method for substrates sensitive to harsh acidic conditions. wikipedia.org |
| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | - | Can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.comjkchemical.com |
| Montmorillonite K10 clay | 1,2-Dichloroethane | - | Selectively cleaves aromatic N-Boc groups. jk-sci.comjkchemical.com |
| Sodium t-butoxide | Tetrahydrofuran (B95107) (THF) with a small amount of water | - | A basic condition for deprotection of primary Boc groups, proceeding through an isocyanate intermediate. sci-hub.se |
Scope and Research Trajectories in Contemporary Chemical Science
While the protection of amines remains the primary application of this compound, its utility extends to other areas of modern chemical science. The Boc group itself has become a versatile synthetic handle. For example, tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions to synthesize N-Boc-protected anilines. chemicalbook.comthermofisher.com
Recent research has also explored novel applications and methodologies related to the Boc group. This includes the development of more environmentally friendly and catalyst-free conditions for N-Boc protection of amines. jk-sci.comjkchemical.com Furthermore, the unique reactivity of the this compound moiety is being exploited in new ways. For instance, researchers have demonstrated the use of tert-butyl carbonate as a nucleophile in epoxide ring-opening reactions to synthesize medicinally important oxazolidinones. acs.org
The carbamate linkage is also a recognized structural motif in a variety of pharmaceuticals and agrochemicals. nih.govontosight.aichemimpex.com The stability and ability of the carbamate group to participate in hydrogen bonding interactions make it a valuable component in drug design. nih.gov Consequently, research continues into the synthesis and biological evaluation of novel molecules containing the this compound group. Another area of contemporary interest is the incorporation of cleavable end-caps like this compound into polymers, enabling the design of "smart" materials that can depolymerize in response to a specific trigger. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10NO2- |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
N-tert-butylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8)/p-1 |
InChI Key |
XBXCNNQPRYLIDE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)NC(=O)[O-] |
Synonyms |
t-butylcarbamate |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butylcarbamate and Its Derivatives
Direct N-tert-Butoxycarbonylation of Amines
The introduction of the tert-butoxycarbonyl (Boc) group to an amine is a fundamental transformation in organic synthesis, yielding N-tert-butylcarbamates. bzchemicals.com This process, known as N-Boc protection, is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). bzchemicals.comnumberanalytics.com The versatility of this method is demonstrated by its applicability under various reaction conditions, including with or without solvents and catalysts. jk-sci.comsci-hub.se
Di-tert-Butyl Dicarbonate (Boc₂O) Mediated Approaches
Di-tert-butyl dicarbonate, also referred to as Boc anhydride, is the most widely used reagent for the synthesis of tert-butylcarbamates. bzchemicals.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This leads to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide. jk-sci.com The reaction conditions can be tailored to the specific substrate and desired outcome, employing various catalytic systems and solvents. fishersci.co.uk
The N-Boc protection of amines is frequently carried out in the presence of a base. numberanalytics.com Common bases employed in this transformation include 4-dimethylaminopyridine (B28879) (DMAP), sodium hexamethyldisilazide (NaHMDS), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N). sci-hub.se
DMAP is often used as a catalyst, particularly for less reactive or sterically hindered amines. numberanalytics.comcommonorganicchemistry.com It functions by reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the amine. commonorganicchemistry.com
Triethylamine is a common organic base used to facilitate the reaction, often in solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727). jk-sci.comwordpress.com
Potassium carbonate has been utilized in aqueous or biphasic systems for N-Boc protection. fishersci.co.uk It offers a milder and often more selective alternative. tandfonline.comchemicalforums.com For instance, aqueous methanolic potassium carbonate under reflux has been shown to be effective for the deprotection of N-Boc derivatives of various heteroarenes. tandfonline.comresearchgate.net
Sodium hexamethyldisilazide (NaHMDS) represents a strong, non-nucleophilic base that can be employed for the N-Boc protection of amines. longdom.org
The choice of base and reaction conditions can influence the efficiency and selectivity of the protection reaction. For example, while many bases facilitate the desired reaction, they can sometimes lead to side products. nih.gov
Table 1: Comparison of Bases in N-Boc Protection
| Base | Typical Conditions | Key Features |
|---|---|---|
| DMAP | Catalytic amounts, often with a stoichiometric base like Et₃N | Accelerates reaction for hindered amines, but can promote side reactions. numberanalytics.comcommonorganicchemistry.com |
| NaHMDS | Strong, non-nucleophilic base | Used for less reactive amines. longdom.org |
| K₂CO₃ | Aqueous or biphasic systems, sometimes with reflux | Milder conditions, good selectivity. fishersci.co.uktandfonline.comchemicalforums.com |
| Et₃N | Stoichiometric amounts in organic solvents (THF, CH₃CN) | Common and effective for a wide range of amines. jk-sci.compeptide.com |
Lewis acids have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines, often providing milder reaction conditions and enhanced chemoselectivity. sci-hub.se Several Lewis acids have been investigated for this purpose, including zirconium tetrachloride (ZrCl₄), lithium perchlorate (B79767) (LiClO₄), copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂), perchloric acid (HClO₄), and lanthanum(III) nitrate (B79036) (La(NO₃)₃). sci-hub.seresearchgate.netniscair.res.in
Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient catalyst for the Boc protection of amines using Boc₂O in acetonitrile (B52724) at room temperature, resulting in high yields and short reaction times. nih.govresearchgate.net
Lithium perchlorate (LiClO₄) catalyzes the reaction chemoselectively, activating the Boc₂O without affecting acid-sensitive functional groups on the amine substrate. researchgate.net
Copper(II) tetrafluoroborate (Cu(BF₄)₂) is another effective catalyst for this transformation. nih.govniscair.res.in
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) acts as a highly efficient, reusable, and inexpensive catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net
Lanthanum(III) nitrate (La(NO₃)₃·6H₂O) serves as a mild and efficient catalyst for the N-tert-butoxycarbonylation of a variety of amines under solvent-free conditions. niscair.res.inresearchgate.net
The use of Lewis acids can be advantageous as they can avoid the formation of byproducts sometimes observed in base-catalyzed reactions. researchgate.net However, the strong affinity of some Lewis acids for amines can sometimes necessitate the use of stoichiometric amounts. sci-hub.se
Table 2: Overview of Lewis Acid Catalysts for N-Boc Protection
| Lewis Acid | Typical Conditions | Advantages |
|---|---|---|
| ZrCl₄ | Catalytic amount (10 mol%) in acetonitrile at room temperature | Rapid reactions, high yields. nih.govresearchgate.net |
| LiClO₄ | 20 mol% | High chemoselectivity, tolerates acid-sensitive groups. researchgate.net |
| Cu(BF₄)₂ | Catalytic amounts | Efficient for various amines. nih.govniscair.res.in |
| HClO₄–SiO₂ | Solvent-free, room temperature | Reusable, inexpensive, highly efficient. organic-chemistry.orgresearchgate.net |
| La(NO₃)₃·6H₂O | Catalytic amounts, solvent-free | Mild conditions, effective for diverse amines. niscair.res.inresearchgate.net |
Ionic liquids, particularly those based on 1-alkyl-3-methylimidazolium cations, have been demonstrated to be effective catalysts for the N-tert-butoxycarbonylation of amines. organic-chemistry.org The catalytic activity of the ionic liquid is believed to arise from the electrophilic activation of di-tert-butyl dicarbonate through the formation of a bifurcated hydrogen bond with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org This method offers excellent chemoselectivity. organic-chemistry.org
The choice of solvent can significantly impact the efficiency and selectivity of N-Boc protection. While solvents like THF, acetonitrile, and dichloromethane (B109758) are common, more specialized solvents can offer unique advantages. numberanalytics.comfishersci.co.uk
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a highly effective solvent and organocatalyst for the chemoselective mono-N-Boc protection of a wide range of amines with di-tert-butyl dicarbonate. organic-chemistry.orgorganic-chemistry.org This method is notable for its rapid reaction times (5 to 30 minutes) at room temperature, high yields (up to 99%), and the avoidance of common side reactions like the formation of isocyanates, ureas, or N,N-di-Boc derivatives. organic-chemistry.org A key advantage of using HFIP is its recyclability through fractional distillation without loss of catalytic activity. organic-chemistry.org The protocol is also chemoselective for amines in the presence of hydroxyl groups, preventing the formation of oxazolidinones from α-amino alcohols. organic-chemistry.orgthieme-connect.com
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For N-Boc protection, this has led to the exploration of reactions in aqueous conditions and the use of recyclable, non-toxic catalysts.
Nano-γ-Fe₂O₃ in water: The use of nano-γ-Fe₂O₃ as a magnetically recoverable catalyst in water provides a green and efficient method for the N-Boc protection of amines.
Aqueous conditions: Performing the N-Boc protection in water, often without any added catalyst, represents a simple, cost-effective, and environmentally benign approach. nih.govwikipedia.org The reaction can be carried out by simply stirring the amine and Boc₂O in water at room temperature. wikipedia.org The use of water-acetone mixtures under catalyst-free conditions has also been reported to give excellent yields of the desired monocarbamate with short reaction times. nih.gov These methods often avoid the side reactions that can occur under other conditions. nih.gov
Solvent and Catalyst Roles (e.g., 1,1,1,3,3,3-hexafluoroisopropanol)
Alternative Reagents for N-Boc Installation
While di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, several alternative reagents offer advantages in specific synthetic contexts. scirp.orgwikipedia.orgumich.edu These include Boc-ONH₂, Boc-N₃, and 1-(tert-butoxycarbonyl)benzotriazole. scirp.orgumich.edusemanticscholar.org
Boc-ONH₂ (N-(tert-Butoxycarbonyloxy)amine) and its derivatives can be effective for the N-Boc protection of amino acids. sigmaaldrich.com For instance, 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) reacts rapidly and cleanly with amino acids to yield the corresponding N-Boc derivatives in high yields. sigmaaldrich.com This method is advantageous as the oxime by-product is easily removed by extraction. sigmaaldrich.com
Boc-N₃ (tert-Butyl azidoformate) is another reagent used for N-Boc installation. scirp.orgsemanticscholar.org It can be used for the protection of various amines. umich.eduorganic-chemistry.org
1-(tert-Butoxycarbonyl)benzotriazole is a stable, crystalline solid that serves as an efficient reagent for the N-tert-butoxycarbonylation of amines, including amino acids. scirp.orgresearchgate.netresearchgate.net The reaction proceeds under mild conditions, often in the presence of a base like triethylamine, and provides good yields of the protected products. researchgate.netresearchgate.net
| Reagent | Chemical Name | Applications | Key Features |
| Boc-ONH₂ | N-(tert-Butoxycarbonyloxy)amine | N-Boc protection of amino acids | Mild reaction conditions, easy by-product removal. sigmaaldrich.com |
| Boc-N₃ | tert-Butyl azidoformate | N-Boc protection of amines | Alternative to Boc₂O. scirp.orgsemanticscholar.org |
| 1-(tert-butoxycarbonyl)benzotriazole | 1-(tert-Butoxycarbonyl)benzotriazole | N-Boc protection of amines and amino acids | Stable, crystalline solid; provides high yields. scirp.orgresearchgate.netresearchgate.net |
Carboxylic Acid-Derived Synthesis Pathways
Curtius Rearrangement Protocols
The Curtius rearrangement is a powerful method for converting carboxylic acids into their corresponding tert-butylcarbamates through an isocyanate intermediate. organic-chemistry.orgorgsyn.org This transformation is highly valued for its versatility and tolerance of various functional groups. organic-chemistry.orgcapes.gov.br
Acyl Azide (B81097) Intermediates
A common strategy involves the in-situ formation of an acyl azide from a carboxylic acid. This is often achieved by reacting the carboxylic acid with sodium azide in the presence of di-tert-butyl dicarbonate or a chloroformate. organic-chemistry.orgcapes.gov.brorganic-chemistry.org The resulting acyl azide is thermally unstable and rearranges to an isocyanate. organic-chemistry.orgorgsyn.org The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide can lead to the formation of an acyl azide intermediate. capes.gov.brsci-hub.se This intermediate then undergoes a Curtius rearrangement to form an isocyanate. capes.gov.brsci-hub.se The presence of zinc(II) triflate can catalyze this process, allowing for high yields of the desired tert-butyl carbamate at low temperatures. capes.gov.brsci-hub.se
For example, aliphatic Boc-protected amines can be synthesized in a one-pot, zinc-catalyzed Curtius rearrangement starting from various carboxylic acids. orgsyn.org A mixture of sodium azide and di-tert-butyl dicarbonate reacts with the aliphatic carboxylic acid to produce the corresponding acyl azide, which spontaneously rearranges at 40 °C to the isocyanate. orgsyn.org
Isocyanate Trapping Strategies
Once the isocyanate is formed via the Curtius rearrangement, it is trapped in situ by a suitable nucleophile to yield the final carbamate product. organic-chemistry.orgorgsyn.org When tert-butanol is present in the reaction mixture, often generated from the di-tert-butyl dicarbonate, it can act as the trapping agent to form the tert-butyl carbamate. nih.gov Alternatively, other alkoxides or amines can be used to trap the isocyanate, leading to the formation of various carbamates or ureas, respectively. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br The choice of trapping agent allows for the synthesis of a diverse range of protected anilines and aromatic ureas from aromatic carboxylic acids. organic-chemistry.orgcapes.gov.brresearchgate.net
Intramolecular Decarboxylation of Alkanoyloxycarbamates
A general and effective method for the synthesis of alkylamines, which can be protected as tert-butylcarbamates, involves the intramolecular decarboxylation of alkanoyloxycarbamates. researchgate.netacs.org These precursor alkanoyloxycarbamates are readily prepared from alkyl carboxylic acids and hydroxylamine. researchgate.netacs.org The decarboxylation reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating both primary and secondary alkyl groups with various functional groups, providing the corresponding amine products in good yields. researchgate.netacs.org
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules, including tert-butylcarbamate derivatives, in a single step from three or more starting materials. organic-chemistry.org A notable example is the nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides, including tert-butyl carbamate. semanticscholar.org This method provides a modular and environmentally friendly route to structurally diverse allylic amines, which are valuable synthetic intermediates. semanticscholar.org
Cascade reactions, involving a series of intramolecular transformations, can also be employed in the synthesis of structures containing the this compound group. For instance, a cascade process initiated by the removal of a protective end-cap from a polycarbamate backbone can lead to the degradation of the polymer through alternating cyclization and elimination reactions. researchgate.net In a different context, a cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been developed using tert-butyl carbonate as a nucleophile in an epoxide ring-opening reaction. acs.org In some instances, the reaction pathways can also lead to the formation of tert-butyl carbamate as a side product. acs.org Another example involves an asymmetric Mannich reaction to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, which proceeds through a cascade of reactions. orgsyn.org
Copper-Catalyzed Aminations with Carbazates
Copper-catalyzed cross-coupling reactions provide another effective route to carbamates. organic-chemistry.org This method utilizes the reaction of amines with alkoxycarbonyl radicals that are generated from carbazates under mild conditions. organic-chemistry.org It is considered an environmentally friendly approach and is compatible with a broad spectrum of amines, including primary, secondary, aromatic, and aliphatic substrates. organic-chemistry.org
In some variations, copper catalysts are employed in the amidation of unactivated alkanes. nih.gov For instance, the reaction of this compound with cyclohexane (B81311) in the presence of a copper catalyst and an oxidant can yield tert-butyl-N-cyclohexylcarbamate. nih.govacs.org The yield of such reactions can be significantly improved by using an excess of the oxidant. nih.govacs.org
Recent advancements have also explored photoinduced copper-catalyzed enantioselective amination of allylic and propargylic C–H bonds using carbamates like tert-butyl carbamate as the amine source. rsc.org This method allows for the synthesis of chiral allylic and propargylic amines with high enantioselectivity. rsc.org The tert-butoxycarbonyl (Boc) group in the products can be readily removed, providing a convenient route to unprotected allylic amines. rsc.org
Table 2: Examples of Copper-Catalyzed Carbamate Synthesis
| Amine Source | Coupling Partner | Catalyst System | Product Type | Reference |
| Carbazates | Various Amines | Copper Catalyst | General Carbamates | organic-chemistry.org |
| This compound | Cyclohexane | Copper Catalyst / Oxidant | N-Alkyl Carbamate | nih.gov, acs.org |
| Tert-butyl carbamate | Alkenes/Alkynes | Photoinduced Copper Catalyst | Chiral Allylic/Propargylic Amines | rsc.org |
Specialized Synthetic Routes for Tert-Butyl Carbamate
Phosgene-Based Precursors (e.g., phenyl chloroformate, sodium t-butoxide with phosgene (B1210022)/thionyl chloride)
An alternative phosgene-based route involves the use of phenyl chloroformate, which is prepared from phenol (B47542) and phosgene. orgsyn.org The phenyl chloroformate reacts with a tertiary alcohol, like t-butyl alcohol, to form a carbonate, which is then treated with ammonia (B1221849) to yield the carbamate. orgsyn.orgresearchgate.net Triphosgene, a solid and safer substitute for phosgene gas, can also be used to generate intermediates like chloroformates from alcohols. nih.gov
Table 3: Phosgene-Based Synthetic Approaches
| Precursor | Key Reagents | Intermediate | Final Step | Reference |
| Phosgene/Thionyl Chloride | Sodium t-butoxide | - | Reaction with aqueous ammonia | orgsyn.org |
| Phenyl Chloroformate | Tertiary alcohol | Phenyl t-butyl carbonate | Ammonolysis | orgsyn.org, researchgate.net |
| Triphosgene | Alcohol | Chloroformate | - | nih.gov |
Oxalate (B1200264) and Cyanoformate Intermediates
A multi-step synthesis of tert-butyl carbamate has been developed using oxalate and cyanoformate intermediates to circumvent the use of highly toxic phosgene. orgsyn.org This procedure begins with the preparation of t-butyl ethyl oxalate from ethoxalyl chloride. orgsyn.org The mixed ester is then converted to t-butyl oxamate (B1226882) through aminolysis. orgsyn.orgresearchgate.net Subsequent dehydration of t-butyl oxamate, for instance with trifluoroacetic anhydride, yields t-butyl cyanoformate. researchgate.net Finally, treatment of t-butyl cyanoformate with ammonia furnishes tert-butyl carbamate. orgsyn.orgresearchgate.net T-butyl cyanoformate itself has been developed as a carbo-t-butoxylating agent. researchgate.net
Stereoselective and Enantioselective Methodologies (e.g., application in total synthesis of complex molecules like communesin F)
The synthesis of tert-butyl carbamate derivatives with high stereoselectivity is crucial for the construction of complex molecules. Asymmetric aldol (B89426) reactions have been utilized for the enantioselective synthesis of tert-butyl carbamates that serve as building blocks for protease inhibitors. nih.gov For example, Evans' diastereoselective syn-aldol reaction can establish key stereogenic centers in the synthesis of precursors for potent β-secretase inhibitors. nih.gov
In the total synthesis of complex alkaloids like (−)-communesin F, tert-butyl carbamate derivatives are key intermediates. nih.govnih.gov For instance, a primary alcohol can be converted to a tert-butyl carbamate via a Mitsunobu displacement followed by in situ desulfonylation. nih.gov In an alternative approach within the communesin F synthesis, a Rh-catalyzed C–H amination of a cyclotryptamine derivative affords the desired this compound sulfamate (B1201201) product. nih.gov These enantioselective methods underscore the importance of tert-butyl carbamate in accessing structurally complex and biologically active natural products. nih.govmit.edu
C-H Amination Strategies
Direct C-H amination has emerged as a powerful strategy for synthesizing carbamates, offering an atom-economical alternative to traditional methods. Copper-catalyzed C(sp3)–H carbamation of alkanes allows for the direct synthesis of tertiary carbamates from hydrocarbon feedstocks. rsc.org This reaction proceeds via a proposed mechanism involving the generation of a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from the alkane, followed by coupling with a copper-carbamate species. rsc.org
Similarly, rhodium-catalyzed C-H amination reactions of carbamates can lead to the formation of cyclic products like oxazolidinones. rsc.org The regioselectivity of these reactions is often predictable, with carbamates favoring the formation of five-membered rings. rsc.org In the context of complex molecule synthesis, such as for (−)-communesin F, a Rh-catalyzed C–H amination of a cyclotryptamine intermediate was a key step in creating a C3a′-amino cyclotryptamine derivative protected as a tert-butyl carbamate. nih.govresearchgate.net Palladium-catalyzed allylic C-H amination of homoallylic N-nosyl carbamates has also been developed to produce oxazolidinones, which are precursors to syn-1,2-amino alcohols. nih.gov
Table 4: C-H Amination Strategies for Carbamate Synthesis
| Catalyst System | Substrate | Key Feature | Application Example | Reference |
| Copper(I) complex | Alkanes, Isocyanates | Direct formation of tertiary carbamates | Synthesis of N-cyclohexyl-N-phenylcarbamate | rsc.org |
| Rhodium(II) catalysts | Carbamates | Regioselective formation of 5-membered rings | Synthesis of oxazolidinones | rsc.org |
| Rhodium(II) catalysts | Cyclotryptamine | Stereoselective C-H amination | Total synthesis of (-)-communesin F | nih.gov, researchgate.net |
| Palladium(II)/sulfoxide | Homoallylic N-nosyl carbamates | Allylic C-H amination | Synthesis of syn-1,2-amino alcohol precursors | nih.gov |
Mechanistic Investigations of Tert Butylcarbamate Reactivity
Acid-Catalyzed Deprotection Mechanisms
The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jkchemical.comwikipedia.org The process involves protonation of the carbamate (B1207046), followed by fragmentation to release the free amine. commonorganicchemistry.commasterorganicchemistry.com
Protonation Site Analysis (e.g., carbonyl oxygen vs. carbamate nitrogen in gas phase and solution)
The initial step in the acid-catalyzed deprotection of a tert-butylcarbamate is protonation. commonorganicchemistry.com The specific site of protonation, either the carbonyl oxygen or the carbamate nitrogen, has been a subject of investigation and is influenced by the surrounding environment (gas phase vs. solution).
Gas Phase: In the gas phase, the preferred site of protonation for simple tert-butylcarbamates is the carbonyl oxygen. researchgate.netnih.govnih.gov This is attributed to the higher proton affinity of the carbonyl oxygen in the absence of solvent effects. nih.gov The resulting O-protonated ion is more stable than the N-protonated tautomer. nih.gov For a secondary carbamate, the carbonyl-protonated ion is calculated to be 20 kJ mol⁻¹ more stable than the N-protonated ion in the gas phase. nih.gov
Solution: In a methanol (B129727) solution, the stability preference can be diminished or even reversed. researchgate.netnih.govnih.gov Solvation effects play a significant role, and for simple carbamates, the solvated carbonyl-protonated and N-protonated ions can be practically isoenergetic. nih.gov In some cases, protonation at the carbamate nitrogen becomes more favorable in solution. researchgate.netnih.govnih.gov For tertiary carbamates in methanol, the N-protonated form can be more stable than the carbonyl-protonated structure. nih.gov For more complex tert-butylcarbamates containing other functional groups, protonation often occurs at the amide and carbamate carbonyl groups, with the resulting ions being stabilized by intramolecular hydrogen bonding, a factor that is also influenced by solvation. researchgate.netnih.gov
| Condition | Preferred Protonation Site | Reason |
| Gas Phase | Carbonyl Oxygen | Higher intrinsic proton affinity. nih.gov |
| Methanol Solution | Carbamate Nitrogen or Carbonyl Oxygen | Solvation effects stabilize both forms; preference can be reversed compared to gas phase. researchgate.netnih.govnih.gov |
Formation and Fate of Tert-Butyl Cations
Following protonation, the C-O bond of the tert-butyl group cleaves, leading to the formation of a carbamic acid and a tert-butyl cation. jkchemical.comcommonorganicchemistry.comchemistrysteps.com This fragmentation is a key step in the deprotection sequence. total-synthesis.com
Deprotonation: The cation can lose a proton to form isobutylene (B52900), a gaseous byproduct. commonorganicchemistry.comresearchgate.netechemi.com This is a common fate, especially in the absence of potent nucleophiles. commonorganicchemistry.com The formation of isobutylene can be a safety concern due to its flammability. researchgate.net
Reaction with Solvents: If the reaction is conducted in a nucleophilic solvent, such as water or an alcohol, the tert-butyl cation can be trapped to form tert-butyl alcohol or a tert-butyl ether, respectively. researchgate.net
Alkylation of Nucleophiles: The tert-butyl cation can act as an alkylating agent, reacting with any nucleophilic sites present in the substrate or product molecule. wikipedia.orgacsgcipr.org Electron-rich aromatic rings, thiols (like in cysteine), and other nucleophilic functional groups are particularly susceptible to this side reaction. acsgcipr.orgacs.org This can lead to the formation of undesirable byproducts and is a significant consideration in peptide synthesis. acsgcipr.orgacs.org
Trapping by Scavengers: To prevent unwanted alkylation, "scavengers" are often added to the reaction mixture. wikipedia.orgresearchgate.net These are nucleophilic species designed to efficiently trap the tert-butyl cation. commonorganicchemistry.com Common scavengers include anisole, thioanisole, and triisopropylsilane (B1312306) (TIS). wikipedia.orgacs.orgresearchgate.net
| Fate of Tert-Butyl Cation | Description | Associated Products/Concerns |
| Deprotonation | Loss of a proton. | Isobutylene (gas). commonorganicchemistry.comresearchgate.net |
| Reaction with Solvent | Trapping by nucleophilic solvent. | tert-Butyl alcohol, tert-butyl ethers. researchgate.net |
| Alkylation | Reaction with nucleophilic sites on substrate/product. | Undesirable byproducts, e.g., S-tert-butylated cysteine. acsgcipr.orgacs.org |
| Scavenging | Trapping by added scavenger molecules. | Trapped cation, preventing side reactions. wikipedia.orgcommonorganicchemistry.com |
Decarboxylation Pathways and Carbon Dioxide Evolution
The carbamic acid intermediate formed after the departure of the tert-butyl cation is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. jkchemical.comcommonorganicchemistry.comchemistrysteps.com This evolution of CO₂ gas is a characteristic feature of Boc deprotection and serves as a driving force for the reaction. total-synthesis.comresearchgate.net The decarboxylation is generally a rapid and irreversible process. researchgate.netresearchgate.net
Kinetic Studies of N-Boc Cleavage (e.g., reaction order dependencies, effect of acid concentration)
Kinetic studies have provided further insight into the mechanism of N-Boc cleavage. The rate of deprotection is significantly influenced by the nature of the acid and its concentration.
Research has shown that the HCl-catalyzed deprotection of a Boc-protected amine in a toluene (B28343) and propan-2-ol mixture exhibits a second-order dependence on the HCl concentration. researchgate.netnih.govacs.orgresearcher.life This second-order kinetic dependence was also observed for the deprotection of another Boc-protected amine using HCl, sulfuric acid, and methanesulfonic acid. researchgate.netnih.govacs.org This behavior is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. researchgate.netnih.govacs.org
In contrast, the deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. researchgate.netnih.govacs.org
| Acid | Observed Kinetic Dependence | Proposed Rationale |
| HCl, H₂SO₄, CH₃SO₃H | Second-order on acid concentration. researchgate.netnih.govacs.org | General acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.netnih.govacs.org |
| Trifluoroacetic Acid (TFA) | Inverse dependence on trifluoroacetate concentration. researchgate.netnih.gov | Different mechanistic pathway or equilibrium effects. researchgate.netnih.gov |
Radical and Photoredox Mediated Transformations
While acid-catalyzed cleavage is the most common method for Boc deprotection, alternative strategies involving radical and photoredox catalysis have emerged, offering milder reaction conditions.
C-O Bond Cleavage Facilitation (e.g., Magic Blue radical cation with silanes)
A notable example of a radical-mediated transformation is the use of the tris(4-bromophenyl)amminium radical cation, commonly known as "Magic Blue" (MB•+), in combination with a silane, such as triethylsilane. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.govresearchgate.net This system facilitates the catalytic deprotection of tert-butyl carbamates under mild conditions, avoiding the need for strong acids or high temperatures. acs.orgnih.govresearchgate.net
Photoinduced Copper-Catalyzed N-Alkylation Mechanisms
The N-alkylation of this compound with unactivated secondary alkyl halides can be achieved at room temperature through a photoinduced, copper-catalyzed process. nih.govnih.gov Mechanistic studies indicate that this transformation does not follow a simple, single-catalyst pathway. Instead, it operates via a dual-catalytic system that involves two distinct copper complexes. acs.org
One copper complex, featuring a specialized tridentate carbazolide/bisphosphine ligand, functions as a photoredox catalyst. nih.govnih.gov Upon irradiation with visible light, such as from blue-LED lamps, this complex is excited and serves as an electron donor. nih.gov It reduces the alkyl halide electrophile, which generates an alkyl radical and a copper(II) intermediate. nih.gov
A second, simpler copper complex, such as copper(I) bromide, coordinates with the this compound nucleophile. nih.govacs.org The copper(II) species generated from the photoredox cycle then oxidizes this copper(I)-nucleophile complex to a copper(II)-nucleophile intermediate. nih.gov This intermediate subsequently couples with the alkyl radical in an "out-of-cage" process to form the final N-alkylated carbamate product and regenerate the copper(I) bromide catalyst. nih.govnih.gov This dual-catalyst approach circumvents the limitations of a single-catalyst system where the photophysical properties of a simple copper-nucleophile complex might be insufficient for the reaction. nih.gov
Thermal and Hydrolytic Decomposition Pathways
Gas-Phase Elimination Kinetics (e.g., unimolecular, first-order processes)
The thermal decomposition of this compound in the gas phase has been investigated under static system conditions over a temperature range of 200–280°C and pressures of 22–201.5 Torr. cedia.edu.ecresearchgate.net The reaction is observed to be a homogeneous, unimolecular process that adheres to a first-order rate law. researchgate.netresearchgate.net The rate-determining step involves the elimination of isobutene to produce carbamic acid. cedia.edu.ecresearchgate.net This carbamic acid intermediate is unstable and rapidly undergoes decarboxylation to yield ammonia (B1221849) and carbon dioxide. researchgate.net
The temperature dependence of the rate coefficient for the decomposition of this compound is described by the following Arrhenius equation: log k₁(s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303RT) cedia.edu.ecresearchgate.net
This equation provides the kinetic parameters for the reaction, which are summarized in the table below.
| Parameter | Value | Unit |
| Pre-exponential factor (A) | 10¹³·⁰² | s⁻¹ |
| Activation Energy (Ea) | 161.6 ± 4.7 | kJ/mol |
| Data derived from gas-phase elimination kinetics studies. cedia.edu.ecresearchgate.net |
Aqueous Hydrolysis at Elevated Temperatures (e.g., effect of electronic substituents on hydrolysis rates)
In water at elevated temperatures (WET), tert-butylcarbamates undergo hydrolysis without the need for strong acid or base catalysts. rsc.org Studies on substituted N-Boc anilines at 150°C demonstrate that water can act as the reactant, solvent, and catalyst. rsc.org The rate of this hydrolysis is significantly influenced by the electronic properties of substituents on the aromatic ring. rsc.org
Research has shown that electron-donating groups on the aryl ring facilitate the hydrolysis reaction, leading to faster decomposition of the carbamate. rsc.org Conversely, electron-withdrawing groups retard the reaction rate. rsc.org This effect highlights the role of electron density at the nitrogen atom in the hydrolysis mechanism. During the process, an intermediate, 1,3-diphenylurea, has been observed to form and subsequently disappear as the final aniline (B41778) product is generated. rsc.org
| Substituent Effect | Impact on Hydrolysis Rate |
| Electron-Donating Groups | Facilitate (accelerate) the reaction |
| Electron-Withdrawing Groups | Retard (slow down) the reaction |
| Observations from the hydrolysis of substituted aryl tert-butylcarbamates in water at 150°C. rsc.org |
Transition State Analysis (e.g., six-membered cyclic transition states)
Both experimental kinetic data and theoretical calculations support that the gas-phase thermal decomposition of this compound proceeds through a concerted, six-membered cyclic transition state. cedia.edu.ecresearchgate.netresearchgate.net The experimentally determined pre-exponential factor (log A ≈ 13) is consistent with such a constrained cyclic structure. researchgate.net
Theoretical studies using Møller-Plesset (MP2) and Density Functional Theory (DFT) methods further corroborate this mechanism. researchgate.net Analysis of bond orders, Natural Bond Orbital (NBO) charges, and synchronicity indicates a concerted but slightly asynchronous process. researchgate.net This transition state involves the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen of the carbamate, leading to the concerted cleavage of the C-O and C-H bonds and formation of the C=C double bond in isobutene and the O-H bond in carbamic acid. cedia.edu.ecresearchgate.net This pathway is energetically favored over alternative mechanisms, such as a four-membered cyclic transition state for the initial decomposition. researchgate.net The unstable carbamic acid formed subsequently decomposes to ammonia and carbon dioxide, a process believed to involve a four-membered cyclic transition state. researchgate.net
Advanced Applications of Tert Butylcarbamate in Chemical Synthesis
Role as a Protecting Group in Complex Molecule Synthesis
The tert-butoxycarbonyl (Boc) group, derived from tert-butylcarbamate, is one of the most widely used amine protecting groups in organic synthesis. ontosight.aichemimpex.com Its popularity stems from its stability under a broad range of reaction conditions and the relative ease with which it can be introduced and removed. organic-chemistry.orguchicago.edu
Orthogonal Protection Strategies
A key concept in the synthesis of complex molecules is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. scribd.com The Boc group is a cornerstone of such strategies. It is stable to basic and nucleophilic conditions, allowing for the manipulation of other functional groups protected by base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org Conversely, the Boc group is readily cleaved under acidic conditions, leaving base-labile and other acid-stable protecting groups intact. scribd.com This orthogonality is crucial in multi-step syntheses where different parts of a molecule need to be unmasked at various stages. For instance, a molecule might possess both a Boc-protected amine and a Cbz-protected amine; the Cbz group can be removed by hydrogenolysis without affecting the Boc group, and the Boc group can be subsequently removed with acid.
Protection of Diverse Amine Substrates (e.g., aliphatic, aromatic, heterocyclic, amino acid derivatives)
The versatility of this compound extends to its ability to protect a wide array of amine-containing compounds. The Boc group can be efficiently introduced onto aliphatic, aromatic, and heterocyclic amines, as well as on the amino groups of amino acids. organic-chemistry.orgnih.gov The most common method for this protection is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Research has demonstrated the successful N-tert-butyloxycarbonylation of various structurally diverse amines with excellent chemoselectivity. organic-chemistry.org This broad substrate scope makes the Boc group a reliable choice for protecting amines in a multitude of synthetic contexts, from simple building blocks to complex intermediates in pharmaceutical synthesis. ontosight.aichemimpex.com
Integration into Total Synthesis Efforts (e.g., natural product synthesis)
The strategic use of this compound as a protecting group has been instrumental in the total synthesis of numerous complex natural products. In the synthesis of (-)-pyrimidoblamic acid and P-3A, a secondary amine was protected as a t-butylcarbamate to prevent oxidation during subsequent synthetic steps. acs.org Similarly, in the synthetic studies towards (+)-plumerinine, an N-Boc-piperidine intermediate was formed, showcasing the use of the Boc group to control stereochemistry and facilitate further transformations. researchgate.net The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a key intermediate for the natural product jaspine B, also relies on Boc protection. researchgate.net These examples highlight how the predictable reactivity and stability of the Boc group allow chemists to navigate the intricate steps of total synthesis, ultimately enabling the construction of architecturally complex and biologically significant molecules. acs.org
Palladium-Catalyzed C-N Cross-Coupling Reactions Utilizing Tert-Butyl Carbamate (B1207046)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic chemistry. acs.orgsyr.edu Tert-butyl carbamate has proven to be a valuable coupling partner in these reactions, serving as a convenient and effective source of a protected amino group. thermofisher.com
Amidation of Aryl Halides (e.g., aryl bromides)
One of the significant applications of tert-butyl carbamate is in the palladium-catalyzed amidation of aryl halides, particularly aryl bromides. nih.govresearchgate.net This reaction provides a direct route to N-Boc protected anilines, which are versatile intermediates in medicinal chemistry and materials science. acs.orgacs.org The reaction typically involves the coupling of an aryl bromide with tert-butyl carbamate in the presence of a palladium catalyst and a suitable ligand.
Recent advancements have led to the development of highly efficient catalyst systems that can facilitate this transformation under milder conditions. For instance, room-temperature amidation of aryl bromides has been achieved using a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as tert-butyl X-Phos. acs.org The choice of base, such as sodium tert-butoxide, is also crucial for the success of the reaction. acs.org
Table 1: Examples of Palladium-Catalyzed Amidation of Aryl Bromides with Tert-Butyl Carbamate
| Aryl Bromide | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / t-Bu-XPhos | NaOtBu | Room Temp | 83 | acs.org |
| 4-Bromoanisole | Pd₂(dba)₃ / t-Bu-XPhos | NaOtBu | Room Temp | 75 | acs.org |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / t-Bu-XPhos | NaOtBu | Room Temp | 78 | acs.org |
| 3-Bromopyridine | [(π-allyl)PdCl]₂ / cBRIDP | K₃PO₄ | 50 | 90 | nih.gov |
| 4-Bromobenzonitrile | [(π-allyl)PdCl]₂ / cBRIDP | K₃PO₄ | 50 | 95 | nih.gov |
Coupling Partners in Anilination Reactions
Tert-butyl carbamate also serves as an excellent coupling partner in anilination reactions, providing a protected primary amino group that can be readily deprotected. thermofisher.comacs.org This approach is a valuable alternative to using ammonia (B1221849) equivalents, which can be challenging to handle. The palladium-catalyzed coupling of aryl halides or triflates with tert-butyl carbamate offers a direct and convenient method for the synthesis of N-Boc protected anilines. acs.orgresearchgate.net These protected anilines can then be used in a variety of subsequent transformations, making this a highly versatile synthetic strategy. acs.org The ability to introduce a protected amino group in a single, efficient step streamlines synthetic routes and provides access to a wide range of functionalized aniline (B41778) derivatives. researchgate.net
Synthesis of N-Boc-Protected Anilines and Differentiated Diamines
The synthesis of N-Boc-protected anilines is commonly achieved by reacting an aniline with di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org However, direct N-tert-butoxycarbonylation of anilines that are weakly nucleophilic can be inefficient. sigmaaldrich.com To address this, alternative methods have been developed, such as a palladium-catalyzed N-arylation reaction. This one-pot procedure allows for the synthesis of N-Boc-anilines directly from aryl halides and tert-butyl carbamate, offering high efficiency and applicability to a broad range of substrates. scientificlabs.iesigmaaldrich.com One such method, which can be performed at room temperature, uses a specific palladium catalyst system and sodium tert-butoxide to achieve yields between 43% and 83%. nih.gov
The selective protection of diamines to yield mono-protected products is a more intricate task that requires precise control to differentiate between two amino groups. This differentiation is essential for the stepwise introduction of various substituents. The use of this compound and its derivatives enables the synthesis of these valuable mono-Boc-protected diamine intermediates. A common strategy involves reacting the diamine with one equivalent of an acid, like hydrochloric acid (HCl), to form the mono-hydrochloride salt. This effectively blocks one amine group, allowing the other to react with Boc anhydride. researchgate.net This method has been shown to be effective for both symmetrical and unsymmetrical diamines, providing good yields without the need for extensive purification. researchgate.net For instance, using this protocol, mono-Boc protected ethylenediamine (B42938) has been synthesized in 87% yield. researchgate.net Alternative HCl sources, such as chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂), can also be used to generate the HCl in situ for this "one-pot" procedure. scielo.org.mxredalyc.orgscielo.org.mx
| Diamine Starting Material | Reagents | Yield of Mono-Boc Product |
| Ethylenediamine | 1. HCl gas, 2. (Boc)₂O | 87% researchgate.net |
| 1,3-Diaminopropane | 1. HCl gas, 2. (Boc)₂O | 75% researchgate.net |
| Piperazine | 1. HCl, 2. (Boc)₂O, 3. I₂ (catalyst) | 70-80% sciforum.net |
| Bispidine | 1. TFA, 2. (Boc)₂O, 3. I₂ (catalyst) | 55% sciforum.net |
| (1R,2R)-1,2-Diaminocyclohexane | 1. Me₃SiCl, MeOH, 2. (Boc)₂O | 66% scielo.org.mx |
Precursor and Intermediate in Medicinal Chemistry and Materials Science
The utility of this compound is prominent in medicinal chemistry and materials science, where it functions as a key building block and a versatile intermediate for crafting complex and functional molecules.
Synthetic Building Block for Bioactive Molecules
This compound is an essential precursor for a wide range of bioactive molecules. evitachem.com The Boc group is frequently integrated into the synthetic pathways of pharmaceuticals to mask the reactivity of an amine group during the modification of other molecular regions. masterorganicchemistry.com This is particularly useful in the multi-step synthesis of complex drug candidates, such as peptidomimetics and enzyme inhibitors. ontosight.airsc.org The stability of the Boc group under various reaction conditions, combined with its straightforward removal under acidic conditions, makes it an ideal protecting group. wikipedia.orgtotal-synthesis.com For example, it is used as an intermediate in the synthesis of pharmaceuticals like the antiepileptic drug lacosamide. The pyrrolidine (B122466) ring system, often found in biologically active molecules, can be synthesized using tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate as a starting point for developing new drugs. smolecule.com
Functionalization via Reactive Handles (e.g., 2-chloroacetamido group)
The this compound structure can be modified to include reactive handles, creating bifunctional reagents for more complex syntheses. The 2-chloroacetamido group is one such handle, introducing a reactive electrophilic site for the alkylation of various nucleophiles. This strategy is applied in developing chemical probes and agents for activity-based protein profiling. The chloroacetamide group can form a covalent bond with a target protein, while the Boc-protected amine allows for further modifications or serves as an attachment point. Tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate, for instance, is used as a precursor in the synthesis of anticancer agents.
Role in Combinatorial Library Synthesis
In combinatorial chemistry, which involves synthesizing large libraries of compounds for high-throughput screening, this compound and its derivatives are crucial. google.com The Boc group is widely used in solid-phase synthesis, a fundamental technique for generating combinatorial libraries. nih.govumich.edu By attaching a Boc-protected amino acid or another building block to a solid support, chemists can perform a series of reactions to create a diverse collection of molecules. umich.edupnas.org The stability of the Boc group to basic conditions allows for the use of other orthogonal protecting groups, like Fmoc (which is base-labile), enabling complex, multi-step syntheses on the solid support. wikipedia.orgnih.gov This approach has been vital in discovering new drug leads and optimizing existing ones. google.com
Incorporation into Polymeric Materials
The application of this compound also extends into materials science, especially in creating functional polymers. Monomers containing a Boc-protected amine can be polymerized to produce "smart" polymers that respond to external stimuli. nanosoftpolymers.com For example, a tert-butoxycarbonyl (Boc)-protected vinyl catechol monomer, synthesized from the bio-abundant caffeic acid, can be polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create well-defined, bio-based polymers. researchgate.net The Boc groups can be removed from the polymer backbone by applying acid or heat, revealing primary amine or catechol groups. nanosoftpolymers.comresearchgate.net This transformation can significantly change the polymer's properties, such as its solubility or its adhesive capabilities, making these materials useful for drug delivery systems, sensors, and tunable coatings. researchgate.net
Conformational Control and Isomerism in Protected Substrates
The introduction of a this compound group can significantly influence the conformational preferences and isomerism of a molecule. The bulky tert-butyl group imposes considerable steric hindrance, which can dictate the three-dimensional arrangement of atoms in the protected substrate. This steric effect can be harnessed to control the stereochemical outcome of reactions at nearby chiral centers.
For instance, in the synthesis of cyclic dipeptides, the Boc group is used to protect amino acids like 2,4-diaminobutyric acid, ornithine, and lysine (B10760008) before cyclization into lactam rings. nih.gov The presence of the bulky Boc group can lock a ring system into a particular conformation, directing the approach of reagents to a specific face of the molecule and leading to high diastereoselectivity in subsequent reactions. Furthermore, in molecules with rotatable bonds, the Boc group can restrict rotation, causing a preference for specific rotamers. tandfonline.com This conformational control is critical in designing molecules that must adopt a precise shape to bind to a biological target. The study of these conformational effects is often conducted using NMR spectroscopy and computational modeling. tandfonline.com
Influence on Cis/Trans Isomer Ratios (e.g., pH and temperature effects)
The geometric configuration of the carbamate group, which can exist as cis and trans isomers due to the partial double bond character of the C-N bond, is a critical factor in chemical synthesis. nih.gov While there is often little energetic difference between these two forms, external conditions and molecular structure can significantly influence the equilibrium, thereby directing the stereochemical outcome of a reaction. nih.gov
The tert-butyl carbamate (Boc) group, in particular, demonstrates this susceptibility to external factors. Research on amino acids protected with a Boc group has shown that the isomeric ratio can be controlled by adjusting reaction parameters. nih.gov Specifically, a decrease in the pH of the reaction medium favors the formation of the cis isomer. Conversely, an increase in temperature tends to shift the equilibrium towards the trans isomer. nih.gov
The substituents on the carbamate nitrogen and the carbonyl carbon also play a crucial role. The steric bulk and electronic properties of these substituents influence the free energy difference between the cis and trans conformers, thus affecting their relative populations. nih.gov In cyclic systems, the ring size can impose rigid constraints; for instance, five-, six-, and seven-membered cyclic carbamates are generally restricted to the trans conformation. nih.gov
In the context of substituted cyclohexyl rings, the cis/trans relationship between the tert-butyl carbamate group and other substituents dictates the conformational preference and stability. For example, in 4-tert-butoxycarbonyl-substituted cyclohexylglycine, the trans isomer, where both the amino alcohol and the tert-butoxycarbonyl group can occupy equatorial positions, is more stable than the cis isomer. acs.org Isomerization from the cis to the more stable trans form can be achieved using a base like lithium diisopropylamide (LDA). acs.org The distinction between these isomers can be readily determined using NMR spectroscopy by analyzing the coupling constants of the ring protons. acs.org
Table 1: Factors Influencing Cis/Trans Isomerism of this compound Derivatives
| Factor | Effect on Isomer Ratio | Research Finding | Citation |
| pH | Decreasing pH increases the concentration of cis isomers. | Observed in amino acids protected by the Boc group. | nih.gov |
| Temperature | Increasing temperature increases the concentration of trans isomers. | Observed in amino acids protected by the Boc group. | nih.govacs.org |
| Substituent Effects | Steric and electronic properties of substituents (R and R¹) alter the free energy difference between isomers, thus influencing the cis/trans ratio. | General principle for carbamates. | nih.gov |
| Cyclic Constraints | The configuration of the ring is critical for directing regioselectivity. The trans isomer is often more stable in substituted cyclohexanes. | The cis/trans configuration of the cyclobutyl ring directs regioselectivity. In cyclohexyl systems, the trans isomer allows bulky groups to be in the more stable equatorial position. | acs.orgvulcanchem.com |
Stereochemical Implications in Complex Systems
The tert-butyl carbamate (Boc) group is not merely a protecting group; its steric and electronic properties are frequently exploited to control the stereochemical course of reactions in the synthesis of complex molecules. The bulky nature of the tert-butyl group can provide significant steric hindrance, influencing how reagents approach a molecule and thereby directing the formation of a specific stereoisomer.
One prominent application is in diastereoselective reactions. For instance, in the [2+2] ketene-imine cycloaddition (Staudinger reaction), the use of imines bearing a tert-butyl carbamate substituent can lead to the exclusive formation of cis-β-lactam derivatives, demonstrating complete diastereoselectivity. nih.gov Similarly, Lewis acid-mediated annulation reactions between enantioenriched allenylsilanes and in situ generated iminium ions from tert-butyl carbamate yield functionalized 4,5-dihydropyrroles with a defined cis relationship between the newly formed stereocenters at the C-4 and C-5 positions. nih.gov
The Boc group is also instrumental in stereoselective aziridination reactions. The reaction of tert-butyl carbamate with α,β-unsaturated carbonyl compounds, facilitated by sodium hypochlorite (B82951) pentahydrate, proceeds stereoselectively. rsc.org In combination with a chiral auxiliary and a chiral catalyst, this method can achieve complete diastereoselectivity, producing chiral aziridines that are valuable precursors for amino acids. rsc.orgrsc.org
Furthermore, the stereochemistry of the starting material containing the tert-butyl carbamate group has a profound impact on reactivity and the stereochemical outcome of subsequent transformations. vulcanchem.com In the synthesis of tert-butyl ((cis)-3-((3-bromo-6-chloropyridin-2-yl)oxy)cyclobutyl)carbamate, for example, employing Mitsunobu conditions was shown to be effective in retaining the cis stereochemistry of the cyclobutyl ring during an etherification reaction. vulcanchem.com The specific (1S,3R) configuration of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate influences its reactivity in peptide coupling, with the equatorial position of the amine group enhancing coupling efficiency compared to its cis isomer. This control over stereochemistry is crucial for the synthesis of biologically active molecules and pharmaceutical intermediates where a specific three-dimensional arrangement of atoms is required for function. vulcanchem.comontosight.ai
Table 2: Examples of Stereochemical Control by this compound
| Reaction Type | Role of this compound | Stereochemical Outcome | Citation |
| [2+2] Ketene-Imine Cycloaddition | Substituent on the imine | Exclusive formation of cis-β-lactam derivatives | nih.gov |
| [3+2] Annulation | Iminium ion precursor | Formation of 4,5-dihydropyrroles with a cis relationship between C-4 and C-5 stereocenters | nih.gov |
| Aziridination | Nitrogen source | Stereoselective formation of aziridines; complete diastereoselectivity with a chiral auxiliary | rsc.orgrsc.org |
| Intramolecular Cyclization | Steric directing group | Controls stereochemistry through steric hindrance | |
| Etherification (Mitsunobu) | Protecting group on a chiral substrate | Retention of the cis configuration of the cyclobutyl ring | vulcanchem.com |
Computational and Theoretical Studies on Tert Butylcarbamate
Electronic Structure and Protonation Site Modeling
The electronic landscape of tert-butylcarbamate dictates its reactivity, particularly its behavior as a base. Computational models have been instrumental in identifying the preferred sites of protonation and understanding how the surrounding environment alters its structural and electronic properties.
Theoretical calculations have been employed to determine the proton affinity (PA) of this compound, revealing the most favorable protonation sites. In the gas phase, the carbonyl oxygen is the preferred site of protonation. For a simple secondary this compound (N-methyl this compound), the carbonyl-protonated tautomer is calculated to be 20 kJ mol⁻¹ more stable than the nitrogen-protonated form. nih.gov This preference, however, is significantly diminished or even reversed in a methanol (B129727) solution, where the solvated nitrogen-protonated and carbonyl-protonated ions become practically isoenergetic. nih.gov High-level calculations indicate that the relative Gibbs free energy (ΔG°₂₉₈) between the carbonyl-protonated and nitrogen-protonated forms shifts from 18 kJ mol⁻¹ in the gas phase to -3 kJ mol⁻¹ in methanol, favoring the N-protonated species in solution. nih.gov
Table 1: Calculated Proton Affinities and Relative Stabilities of Protonated N-Methyl this compound
| Tautomer | Protonation Site | Gas Phase PA (kJ mol⁻¹) | Gas Phase ΔG°₂₉₈ (kJ mol⁻¹) | Methanol Solution ΔG°₂₉₈ (kJ mol⁻¹) |
|---|---|---|---|---|
| 1a⁺ | Carbonyl Oxygen | 913 | 0 | 0 |
| 1b⁺ | Carbamate (B1207046) Nitrogen | 893 | 18 | -3 |
Data sourced from Spáčil et al. (2011). nih.gov PA values are for the secondary carbamate; ΔG° values represent the relative stability compared to the most stable tautomer.
In more complex molecules containing the this compound group, intramolecular hydrogen bonding plays a crucial role in stabilizing protonated structures. researchgate.net Computational studies show that in these larger ions, protonation can occur at various sites, including amide and carbamate carbonyl groups, with the resulting structures being stabilized by these internal hydrogen bonds. researchgate.net The nature and strength of these interactions are, in turn, affected by solvation. researchgate.net For instance, in a methanol solution, the stability of different protonated forms can be altered. Solvation effects can weaken internal hydrogen bonds, and specific interactions with solvent molecules can favor one tautomer over another, as seen with the increased stability of the N-protonated form of simple tert-butylcarbamates in methanol. nih.govresearchgate.net
Table 2: Comparison of Gas-Phase Basicity (GB) for Secondary and Tertiary Carbamates
| Compound | Carbamate Type | Protonation Site | Calculated GB at 298 K (kJ mol⁻¹) |
|---|---|---|---|
| N-Methyl this compound | Secondary | Carbonyl Oxygen | 884 |
| N,N-Dimethyl this compound | Tertiary | Carbonyl Oxygen | 905 |
| N,N-Dimethyl this compound | Tertiary | Carbamate Nitrogen | 904 |
Data sourced from Spáčil et al. (2011). nih.gov
Intramolecular Hydrogen Bonding and Solvation Effects
Reaction Pathway Elucidation and Energy Landscapes
Theoretical models are essential for mapping the complex reaction pathways of this compound, particularly its dissociation and elimination reactions. These studies elucidate the energetics and structures of intermediates and transition states that are often difficult to observe experimentally.
The thermal decomposition of tert-butylcarbamates typically proceeds via the elimination of isobutylene (B52900) and carbon dioxide. Computational investigations have mapped the potential energy surface (PES) for this process, revealing a multi-step mechanism. researchgate.net For the dissociation of a protonated this compound conjugate, two primary pathways have been explored computationally. nih.govresearchgate.net
The kinetically preferred pathway involves the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl oxygen. researchgate.net This leads to the loss of isobutylene through a transition state that is lower in energy compared to alternative routes. The subsequent loss of CO₂ requires further proton migrations that must overcome additional energy barriers. researchgate.net Energy-resolved collision-induced dissociation experiments have confirmed that the losses of isobutylene and CO₂ are separate, sequential events, which aligns with the multi-step profile predicted by theory. researchgate.net
Table 3: Calculated Relative Energies for the Dissociation of a Protonated this compound Conjugate
| Species/Transition State | Description | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| Reactant Ion | Protonated carbamate conjugate | 0 |
| TS1 | Transition state for H-transfer to Nitrogen | 145 |
| Intermediate (Ion-Molecule Complex) | Formed after isobutylene loss via TS1 | 112 |
| TS3 | Transition state for H-transfer to Carbonyl Oxygen | 125 |
| Intermediate (Ion-Molecule Complex) | Formed after isobutylene loss via TS3 | 84 |
Data represents key points on the potential energy surface for two competing pathways, sourced from Spáčil et al. (2011). nih.gov The pathway via TS3 is kinetically preferred due to a lower energy barrier.
Detailed analysis of the transition states (TS) provides deeper insight into the reaction mechanism. For the gas-phase thermal elimination of tert-butyl carbamate, theoretical studies describe a concerted, slightly asynchronous, six-membered cyclic transition state. researchgate.net
Natural Bond Orbital (NBO) charge analysis reveals significant polarization within this transition state, particularly a strong polarization at the ester O–C bond. researchgate.net The synchronicity parameter, which measures the uniformity of bond-breaking and bond-forming events, indicates that the reactions are concerted but asynchronous, with the cleavage of the ester O–C bond being the most advanced process at the transition state. researchgate.net Wiberg bond index calculations further confirm the nature of the bonding changes, showing a significant decrease in the O–C bond order at the transition state compared to the reactant. researchgate.net
Table 4: Calculated Transition State Properties for the Thermal Elimination of Tert-Butyl Carbamate
| Property | Description | Value |
|---|---|---|
| Mechanism Type | Concerted/Stepwise | Concerted, Asynchronous |
| TS Geometry | Cyclic Structure | Six-membered ring |
| NBO Charge on Ester Oxygen | Polarization at TS | Highly negative (δ⁻) |
| NBO Charge on Tert-butyl Carbon | Polarization at TS | Highly positive (δ⁺) |
| Synchronicity (Sy) | Uniformity of bond changes | Slightly asynchronous |
Data synthesized from Mora et al. (2007) researchgate.netresearchgate.net and describes the transition state for the unimolecular elimination reaction.
Molecular Dynamics and Kinetic Modeling of Transformations
Computational studies utilizing molecular dynamics and kinetic modeling have been instrumental in elucidating the transformation pathways of this compound. These investigations primarily focus on the mechanisms of thermal decomposition and dissociation under various conditions.
The gas-phase elimination kinetics of this compound have been examined both experimentally and theoretically. researchgate.net Experimental studies in static reaction systems show that the thermal decomposition is a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.netresearchgate.net The primary rate-determining step involves the elimination of isobutene, which forms an unstable carbamic acid intermediate that subsequently decarboxylates. researchgate.netresearchgate.net The temperature dependence of the rate coefficient for tert-butyl carbamate's thermal decomposition is described by the Arrhenius equation: log(k⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303 RT). researchgate.netresearchgate.net
Computational modeling of the dissociation of protonated this compound ions, which is relevant in mass spectrometry and acid-catalyzed cleavage, shows a two-step process. nih.govresearchgate.net The transformation involves the elimination of 2-methylpropene (isobutylene) and carbon dioxide. nih.govresearchgate.net Theoretical analysis of the potential energy surface indicates a kinetic preference for a pathway initiated by the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl oxygen, leading to the loss of isobutylene. nih.govresearchgate.net The subsequent loss of carbon dioxide requires additional proton migrations that must overcome further energy barriers. nih.gov The kinetics of acid-catalyzed cleavage of the N-Boc group can exhibit a second-order dependence on the acid concentration, a phenomenon rationalized by the general acid-catalyzed separation of an ion-molecule pair formed after the initial protonation and fragmentation. acs.org
| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G(d)) | Source |
|---|---|---|---|
| Ea (kJ/mol) | 161.6 ± 4.7 | 211.85 | researchgate.net, researchgate.net |
| ΔH‡ (kJ/mol) | - | 207.67 | researchgate.net |
| ΔG‡ (kJ/mol) | - | 203.84 | researchgate.net |
| ΔS‡ (J/K·mol) | - | 7.61 | researchgate.net |
Advanced Computational Methods Applied to this compound
To gain deeper insight into the electronic structure, stability, and reactivity of this compound, researchers have employed advanced computational methods. These ab initio and density functional techniques provide a detailed understanding of molecular properties and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, and the B3LYP hybrid functional is frequently used to study organic molecules like this compound. damascusuniversity.edu.sy Theoretical studies of the gas-phase elimination of this compound have been performed using the B3LYP method with basis sets such as 6-31G(d) and 6-31G(d,p). researchgate.net
These calculations have been crucial in evaluating potential reaction mechanisms. For the thermal decomposition of this compound, two primary mechanisms were considered. researchgate.net One path proceeds through a concerted, slightly asynchronous six-membered cyclic transition state, while an alternative involves a four-membered ring transition state. researchgate.netresearchgate.net DFT calculations at the B3LYP/6-31G(d) level of theory revealed that the activation energy for the mechanism with the four-membered ring is approximately 50 kJ/mol higher than the experimental value, making it an improbable pathway. researchgate.net In contrast, calculations support the mechanism proceeding through a six-membered cyclic transition state. researchgate.netresearchgate.net
DFT has also been applied to investigate the protonation sites of this compound. nih.gov In the gas phase, calculations indicate that the carbonyl oxygen is the most favorable site for protonation. nih.govresearchgate.net However, in a methanol solution, protonation at the carbamate nitrogen atom becomes more favorable. nih.govresearchgate.net
| Parameter | Value for Four-Membered Ring TS | Source |
|---|---|---|
| Ea (kJ/mol) | 211.85 | researchgate.net |
| ΔH‡ (kJ/mol) | 207.67 | researchgate.net |
| ΔG‡ (kJ/mol) | 203.84 | researchgate.net |
| ΔS‡ (J/K·mol) | 7.61 | researchgate.net |
Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon standard calculations by incorporating electron correlation effects. wikipedia.org The second-order level, MP2, is widely used for its balance of accuracy and computational cost and has been applied to the study of this compound and related systems. wikipedia.orgresearchgate.net
Theoretical investigations into the gas-phase elimination kinetics of heterocyclic carbamates found that thermodynamic and kinetic parameters calculated at the MP2/6-31G level of theory were in good agreement with experimental data. researchgate.net This suggests that MP2 provides a reliable description of the transition states, which are characterized as six-membered rings with some deviation from planarity. researchgate.net
More extensive potential energy surface (PES) analyses have been conducted on related tertiary carbamates using MP2 theory with larger basis sets, such as MP2(fc)/6-311++G(d,p), to explore conformational landscapes, including rotational barriers and nitrogen inversion pathways. missouri.edu In these studies, higher-order MP calculations, including third-order (MP3) and full fourth-order with single, double, triple, and quadruple excitations (MP4(SDTQ)), were used to refine the relative energies of the structures optimized at the MP2 level. missouri.edu This multi-level approach provides a high degree of confidence in the computed potential energy surfaces and reaction barriers. missouri.edu
Analytical and Spectroscopic Characterization Methodologies for Tert Butylcarbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and structure of tert-butylcarbamate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is characteristic of its specific atomic and molecular arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: In the proton NMR spectrum of this compound, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around δ 1.45-1.51 ppm. The two protons of the amine group (NH₂) are often observed as a broad singlet, with its chemical shift being solvent and concentration-dependent. For instance, in deuterochloroform (CDCl₃), this signal can appear around δ 4.90 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Key signals for this compound in CDCl₃ include a resonance for the quaternary carbon of the tert-butyl group at approximately 79-81 ppm and a signal for the three equivalent methyl carbons of the tert-butyl group around 28.3 ppm. rsc.org The carbonyl carbon of the carbamate (B1207046) group is also a characteristic feature, though its position can vary.
³¹P NMR for complexes: While not directly applicable to this compound itself, ³¹P NMR spectroscopy is a powerful tool for characterizing complexes of this compound with phosphorus-containing compounds. uni-muenchen.de The chemical shift of the phosphorus-31 nucleus is highly sensitive to its coordination environment, providing valuable insights into the structure and bonding within such complexes. uni-muenchen.de Theoretical studies and experimental data on related phosphine (B1218219) complexes demonstrate the utility of ³¹P NMR in discerning different conformational and electronic states. uni-muenchen.de
Table 1: Representative ¹H and ¹³C NMR Data for this compound and its Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Tert-butyl butylcarbamate | CDCl₃ | 4.49 (bs, 1H), 3.10 (t, J = 8Hz, 2H), 1.48 (s, 9H), 1.48-1.35 (m, 2H), 1.34-1.28 (m, 2H), 0.91 (t, J = 8Hz, 3H) | 156.00, 79.00, 40.40, 32.20, 28.40, 19.90, 13.70 | rsc.org |
| Tert-butyl (2-hydroxyethyl)carbamate | CDCl₃ | 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) | 156.84, 79.62, 62.09, 43.00, 28.35 | rsc.org |
| Tert-butyl (4-methoxyphenyl)carbamate | CDCl₃ | 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H) | 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30 | rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic IR absorption bands for this compound include:
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group.
C-H stretching: Bands around 2970 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tert-butyl group. vulcanchem.com
C=O stretching: A strong absorption band typically observed in the range of 1700-1730 cm⁻¹, which is characteristic of the carbonyl group in the carbamate functionality. vulcanchem.com
C-O stretching: An absorption band around 1150-1170 cm⁻¹ attributed to the stretching of the C-O single bond. vulcanchem.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3400-3200 | |
| C-H (tert-butyl) | Stretching | ~2970 | vulcanchem.com |
| C=O (carbamate) | Stretching | 1700-1730 | vulcanchem.com |
| C-O | Stretching | 1150-1170 | vulcanchem.com |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₅H₁₁NO₂), the molecular weight is approximately 117.15 g/mol . thermofisher.comnist.gov Electron ionization (EI) mass spectra of this compound are available in databases such as the NIST WebBook. nist.govnist.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. A characteristic fragmentation pathway for protonated tert-butylcarbamates involves the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a neutral loss of 100 Da. nih.gov This fragmentation is extensively used in quantitative assays. nih.gov The protonation site, whether on the carbonyl oxygen or the nitrogen atom, influences the fragmentation pattern and has been a subject of both experimental and computational studies. nih.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound samples and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. Reverse-phase HPLC is a common mode of separation.
A typical HPLC method for the analysis of this compound might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is preferred as it is volatile. sielc.comsielc.com HPLC methods can be scaled up for preparative separations to isolate and purify this compound from reaction mixtures. sielc.comsielc.com The purity of this compound can be determined by analyzing the area of the main peak relative to the total area of all peaks in the chromatogram. google.com
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 | sielc.comeeer.org |
| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS) | eeer.orgresearchgate.net |
Gas Chromatography (GC)
Gas chromatography is a widely used analytical technique for separating and analyzing volatile compounds. For this compound, GC analysis is typically performed to assess purity. fishersci.sethermofisher.comtcichemicals.comfishersci.co.uk Commercial sources often specify a purity of greater than 98.0% as determined by GC. thermofisher.comtcichemicals.com
A common method involves using a column such as a Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane column (e.g., Rtx®-35ms, 30 m × 0.25 mm ID × 0.5 μm df). The analysis can be run with a temperature program, for instance, starting at 50°C and ramping up to 130°C. For detection, a flame ionization detector (FID) is often employed. iarc.fr When coupled with mass spectrometry (GC-MS), this method provides not only retention time data but also mass spectra for structural confirmation. iarc.fr
Table 1: Gas Chromatography Methods for this compound Analysis
| Parameter | Method 1 |
|---|---|
| Column Type | Rtx®-35ms (Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane) |
| Column Dimensions | 30 m × 0.25 mm (ID) × 0.5 μm (df) |
| Temperature Program | 0-50 °C, ramp rate 20 °C/min, hold for 4 mins; 50-130 °C, ramp rate 20 °C/min, hold for 2 mins |
| Detector | Flame Ionization Detector (FID) iarc.fr |
Surface Characterization Techniques for Adsorbed this compound
The study of this compound monolayers, particularly when chemisorbed onto surfaces like gold, requires a suite of surface-sensitive techniques to elucidate the electronic structure, composition, and molecular orientation. acs.orgacs.orgnih.govdiva-portal.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding and Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for investigating the chemical composition and bonding environment of surfaces. eag.com In the context of this compound-terminated thiols adsorbed on a gold substrate, XPS has been instrumental in confirming the chemical bonding of the thiolate group to the gold surface. acs.orgacs.orgnih.govdiva-portal.org This is a critical first step in verifying the successful formation of a self-assembled monolayer.
High-resolution XPS spectra are recorded for the constituent elements, such as Carbon (C 1s), Sulfur (S 2p), and Oxygen (O 1s). acs.org The binding energies of these core-level electrons provide information about their chemical state. For instance, the energy scale can be referenced to the Au 4f7/2 peak at 84.0 eV. acs.org By analyzing the shifts in binding energies, one can distinguish between different functional groups within the molecule.
Furthermore, angle-dependent XPS measurements and elemental depth profiling by varying the photon energy can provide information about the orientation of the adsorbed molecules. acs.orgacs.orgnih.govdiva-portal.org Studies have shown that for this compound-terminated thiols on gold, the tert-butyl group is oriented away from the gold surface. acs.orgacs.orgnih.govdiva-portal.org
Table 2: XPS Parameters for Analysis of Adsorbed this compound
| Parameter | Value/Condition | Source |
|---|---|---|
| Reference Peak | Au 4f7/2 at 84.0 eV | acs.org |
| Photon Energy (Composition) | 650 eV | acs.org |
| High-Resolution Spectra Energies | C(1s) at 385 eV, S(2p) at 362 eV, O(1s) at 650 eV | acs.org |
| Pass Energy (High-Resolution) | 50 eV | acs.org |
| Pass Energy (Composition Check) | 200 eV | acs.org |
| Photoelectron Takeoff Angles (TOA) | 0° (bulk mode) and 80° (surface mode) | acs.org |
Infrared Reflection Absorption Spectroscopy (IRAS) for Molecular Orientation
Infrared Reflection Absorption Spectroscopy (IRAS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. arxiv.orgresearchgate.netcapes.gov.br By analyzing the absorption of infrared radiation, information about the orientation of specific functional groups relative to the surface can be obtained. acs.orgnih.govdiva-portal.org
In the case of this compound-terminated thiol monolayers on gold, IRAS results have indicated a nearly parallel orientation of the carbonyl group relative to the gold surface. acs.orgacs.orgnih.govdiva-portal.org This is deduced from the relative intensities of the vibrational bands in the IRAS spectrum compared to a transmission spectrum of the bulk material. acs.org For example, an increase in the relative intensity of the C-C skeletal stretches of the tert-butyl group in the IRAS spectrum suggests that the dipole moment vector of these vibrations is oriented nearly perpendicular to the gold surface. acs.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful tool for determining the orientation of molecules on surfaces. nih.govaps.orgrsc.org This technique involves exciting core-level electrons to unoccupied molecular orbitals, and the intensity of the resulting absorption resonances is dependent on the orientation of the molecule with respect to the polarization of the incident X-ray beam. acs.orgaps.org
For this compound-terminated thiol monolayers on gold, NEXAFS studies have been used to estimate the average tilt angle of the main molecular axis. acs.orgacs.orgnih.govdiva-portal.org By measuring the spectra at different X-ray incidence angles (e.g., 90° and 10° relative to the surface plane), the orientation of specific bonds can be determined. acs.org For instance, the intensity of the π* resonance of the carbonyl group can reveal its orientation. acs.org NEXAFS results have suggested an average tilt angle of about 38° for the main molecular axis of this compound-terminated thiol relative to the gold surface normal. acs.orgacs.orgnih.govdiva-portal.org
Table 3: NEXAFS Parameters for Molecular Orientation Studies
| Parameter | Condition | Source |
|---|---|---|
| Incidence Beam Angles | 90° and 10° relative to the surface plane | acs.org |
| Normalization | Raw spectra are normalized to the incident photon flux | acs.org |
Electrochemical Methods (e.g., Cyclic Voltammetry for surface properties)
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the properties of monolayers adsorbed on conductive surfaces. diva-portal.org CV involves sweeping the potential of an electrode and measuring the resulting current, which can reveal the blocking properties of the adsorbed layer.
For monolayers of this compound-terminated thiol on gold, cyclic voltammetry has indicated a less blocking capability. acs.orgacs.orgnih.govdiva-portal.org This suggests the presence of pinholes or defects in the monolayer, possibly due to the steric hindrance of the bulky tert-butyl group which can prevent the formation of a perfectly packed and defect-free layer. acs.orgacs.orgnih.govdiva-portal.org
Q & A
Q. Table 1. Stability of this compound derivatives under different conditions
| Derivative | Thermal Stability (°C) | Acid Sensitivity (pH < 3) | Light Sensitivity | Source |
|---|---|---|---|---|
| tert-butyl (4-chlorophenethyl)carbamate | Stable up to 100 | Rapid hydrolysis | Moderate | |
| tert-butyl (2-formylphenyl) carbonate | Stable up to 120 | Resistant | High |
Q. Table 2. Synthetic yields under varying catalysts
| Catalyst | Solvent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| DMAP | THF | 0°C | 92 | <5% tert-butanol |
| Pyridine | DCM | RT | 78 | 15% tert-butanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
